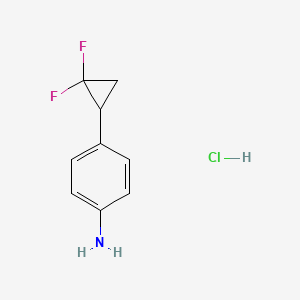![molecular formula C11H9F3N6S2 B2431881 4-metil-5-{2-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]-1,3-tiazol-4-il}-4H-1,2,4-triazol-3-tiol CAS No. 955962-78-4](/img/structure/B2431881.png)
4-metil-5-{2-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]-1,3-tiazol-4-il}-4H-1,2,4-triazol-3-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is a complex organic compound with interesting structural elements and various potential applications in different fields. Its distinct chemical composition makes it a subject of interest in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: : Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: : Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of pharmacological activities .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been found to significantly affect pharmaceutical growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol involves a multi-step process:
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3-methyl-5-(trifluoromethyl)-1H-pyrazole and 1,3-thiazole derivatives.
Formation of Thiazolyl-Pyrazole Intermediate: : The initial step involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with an appropriate thiazole derivative under controlled conditions. This step often requires the use of a catalyst and specific solvents to facilitate the reaction.
Cyclization and Triazole Formation: : The resulting intermediate undergoes a cyclization reaction with 4-methyl-1,2,4-triazole-3-thiol, leading to the formation of the target compound. The cyclization reaction typically involves heating and may require the use of a strong base or acid to promote the formation of the triazole ring.
Industrial Production Methods
On an industrial scale, the production methods are optimized to enhance yield and reduce production costs. These methods often include:
Continuous Flow Synthesis: : Utilizes continuous reactors to enhance the efficiency and scalability of the synthesis process.
Process Optimization: : Employs advanced techniques such as microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and reduce reaction times.
Green Chemistry Approaches: : Focuses on environmentally friendly methods, including the use of non-toxic solvents and catalysts, to minimize the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms. For instance, reduction of nitro groups to amines can be achieved using agents like lithium aluminum hydride.
Substitution: : The compound can undergo substitution reactions where one of its substituents is replaced by another group. This can occur under specific conditions using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkyl halides, organometallic reagents.
Major Products
The products formed from these reactions depend on the specific reaction conditions and reagents used. Common products include sulfoxides, sulfones, and various substituted derivatives.
Comparación Con Compuestos Similares
4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol is unique compared to other compounds due to its specific structural features and properties. Similar compounds include:
3-methyl-5-(trifluoromethyl)-1H-pyrazole: : Shares the pyrazole moiety but lacks the thiazole and triazole rings.
1,3-thiazole derivatives: : Possess the thiazole ring but differ in other substituents.
4-methyl-1,2,4-triazole-3-thiol: : Contains the triazole-thiol moiety but lacks the pyrazole and thiazole rings.
The unique combination of these structural elements in 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
4-methyl-3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6S2/c1-5-3-7(11(12,13)14)20(18-5)10-15-6(4-22-10)8-16-17-9(21)19(8)2/h3-4H,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQMUBVZNQXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
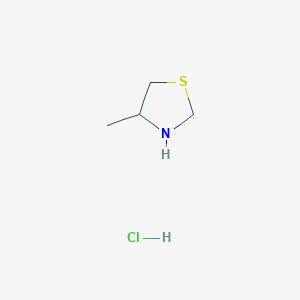
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B2431799.png)
![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/new.no-structure.jpg)
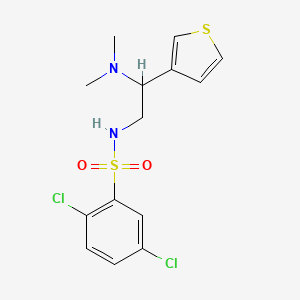
![2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2431804.png)
![5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2431807.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2431809.png)
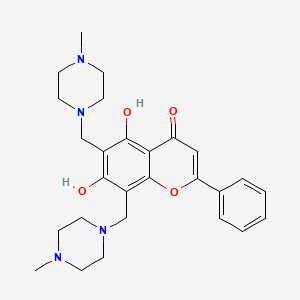
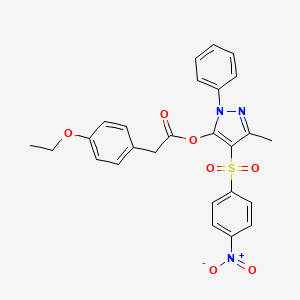
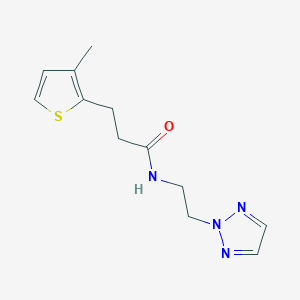
![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)

![2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2431819.png)
